molecular formula C8H13NO2 B13611729 Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13611729
M. Wt: 155.19 g/mol
InChI Key: AUXJVEXUKVGUQG-LYFYHCNISA-N
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Description

rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo heptane core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of starting materials that undergo a series of chemical transformations. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S,5S)-3-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7-6-3-2-5(6)4-9-7/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

AUXJVEXUKVGUQG-LYFYHCNISA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H]2CC[C@H]2CN1

Canonical SMILES

COC(=O)C1C2CCC2CN1

Origin of Product

United States

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